N-(3-acetylphenyl)-3-ethoxybenzamide
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Overview
Description
N-(3-acetylphenyl)-3-ethoxybenzamide is a member of benzamides.
Scientific Research Applications
Molecular Assembly and Co-crystal Formation
- Co-crystal Solvate Formation : Research by Aitipamula et al. (2010) on a closely related compound, 2-ethoxybenzamide, highlights its ability to form complex molecular assemblies with anti-inflammatory drugs, showcasing potential in drug formulation through N—H⋯O and O—H⋯O hydrogen bonds and π–π stacking interactions (Aitipamula, Chow, & Tan, 2010).
- Pharmaceutical Co-crystals : Sarmah et al. (2017) synthesized pharmaceutical co-crystals involving ethenzamide, a structurally similar compound, revealing how co-formers influence solubility and suggesting implications for solubility enhancement of related compounds (Sarmah, Boro, Arhangelskis, & Thakuria, 2017).
Analytical Methods
- Quantitative Determination : Lee, Sung, and Huang (2020) developed a high-pressure liquid chromatography method for the simultaneous quantitation of ethoxybenzamide and other compounds in oral analgesic tablets, demonstrating the compound's analytical relevance (Lee, Sung, & Huang, 2020).
Pharmacological Activities
- Anti-inflammatory Activities : Abdulla et al. (2014) explored the synthesis and pharmacological activities of novel derivatives of a structurally related compound, highlighting anti-inflammatory potentials (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).
- Chondrogenesis Enhancement : Patel et al. (2015) reported on a CTB derivative, a molecule with a structural resemblance, used to enhance stem cell differentiation through chromatin architecture modification, suggesting applications in gene expression modulation (Patel, Pongkulapa, Yin, Pandian, Rathnam, Bando, Vaijayanthi, Sugiyama, & Lee, 2015).
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16-9-5-7-14(11-16)17(20)18-15-8-4-6-13(10-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
VKIBYPGLACINNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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